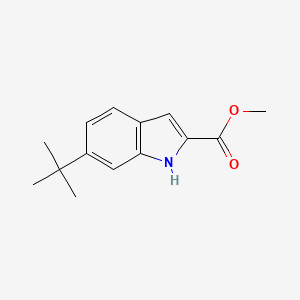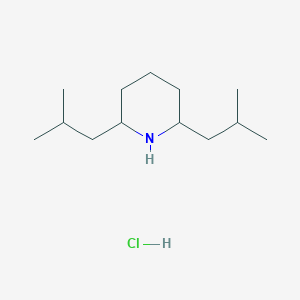![molecular formula C11H14N4 B2495555 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole CAS No. 883012-17-7](/img/structure/B2495555.png)
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of synthetic heterocycles with numerous applications across various fields, including medicinal chemistry, coordination chemistry, and materials science. They are recognized for their versatility, serving as bioisosteres for carboxylic acids and amines, and for their unique physical and chemical properties.
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves [3+2] cycloaddition reactions, utilizing azides and nitriles or alkenes as starting materials. An efficient synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles was achieved via [3+2] cycloaddition reaction, demonstrating the synthetic accessibility of tetrazole derivatives (Santos et al., 2012).
Molecular Structure Analysis
X-ray crystallography studies reveal the detailed molecular structures of tetrazole derivatives, showing that these compounds can adopt various conformations based on substituent effects. For instance, the crystal structure of two tetrazole derivatives provided insights into their molecular orientation and intermolecular hydrogen bonding patterns (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Luminescence Sensing
- Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, closely related to the queried compound, demonstrate potential as fluorescence sensors for benzaldehyde-based derivatives. These compounds show selective sensitivity to benzaldehyde and its derivatives, highlighting their applicability in chemical sensing technologies (Shi et al., 2015).
Crystal Structure and Docking Studies
- Tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been structurally analyzed via X-ray crystallography. These compounds offer insights into molecular interactions and potential applications in drug design, given their interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Synthesis and Functionalization
- 5-Substituted tetrazoles are noted for their extensive use in organic and medicinal chemistry due to their advantageous properties as intermediates in synthesis and activators in oligonucleotide synthesis. Their role as non-classical bioisosteres of carboxylic acids offers significant potential in drug design (Roh et al., 2012).
Applications in Medicinal Chemistry
- The tetrazole structure, including 5-substituted derivatives, is integral in medicinal chemistry, often used as isosteres for various functional groups. This includes applications as replacements for carboxylic acids and amines, underscoring their versatility in drug design (Reed & Jeanneret, 2021).
Organometallic Complexes
- Complexes involving dimethylpyrazole-substituted tetrathiafulvalene ligands exhibit sequential oxidation processes, suggesting potential applications in electronic and redox-responsive systems (Xiong et al., 2012).
Isotopic Effects and Tautomerism
- The isotopic effect on tautomeric behaviors of 5-substituted tetrazoles, including those with dimethylphenyl groups, has been investigated, providing insights relevant to chemical and pharmaceutical research (Pesyan, 2011).
Safety and Hazards
As with any chemical compound, handling “5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole” would require appropriate safety precautions. Tetrazoles can be explosive, so they should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Orientations Futures
The use of tetrazoles in medicinal chemistry is a growing field, and there may be potential for “5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole” to be explored in this context. Future research could involve studying the biological activity of this compound and its potential uses in drug design .
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-4-5-10(6-9(8)2)7-11-12-14-15(3)13-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSTSYXUVBUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)
![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2495488.png)


![N,N-diethyl-5-{5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2495492.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)